![molecular formula C20H19FN2OS B459819 (3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone CAS No. 445269-22-7](/img/structure/B459819.png)

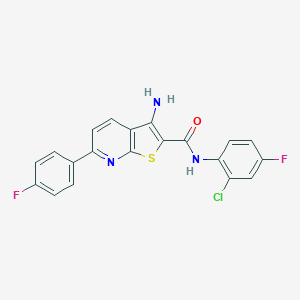

(3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone is a useful research compound. Its molecular formula is C20H19FN2OS and its molecular weight is 354.4g/mol. The purity is usually 95%.

BenchChem offers high-quality (3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Drug Development

The core structure of this compound resembles that of quinolones and indoles, which are known for their pharmaceutical applications. The presence of a thieno[2,3-b]quinolin moiety suggests potential utility in the development of new therapeutic agents . For instance, quinolones are well-known for their antibacterial properties, and modifications to their core structure can lead to the development of novel antibiotics with improved efficacy and reduced resistance .

Antiviral Research

Indole derivatives, which share structural similarities with our compound, have shown significant antiviral activities . The amino group at the 3-position could be key in mimicking the structure of nucleoside analogs, which are often used in antiviral drugs to inhibit viral replication. This could be particularly useful in the design of new treatments for RNA viruses .

Anticancer Agents

The fusion of thiophene and quinoline rings can result in compounds with antitumor activity . The ethyl group at the 6-position of the tetrahydrothieno moiety could be modified to enhance the compound’s ability to interact with cancer cell receptors or enzymes, potentially leading to new anticancer drugs .

Anti-inflammatory and Analgesic Applications

Thiophene derivatives are known to possess anti-inflammatory and analgesic properties . The compound could be investigated for its efficacy in reducing inflammation and pain, possibly leading to new treatments for chronic inflammatory diseases .

Antihypertensive Uses

The structural complexity of this compound, particularly the presence of the tetrahydrothieno moiety, might be explored for its potential in treating hypertension. By acting on specific pathways, such as calcium channels or angiotensin-converting enzyme (ACE) inhibitors, it could offer a new approach to managing high blood pressure .

Neuropharmacological Research

Given the structural analogy to indole-based compounds, which are known to interact with various neurotransmitter systems, this compound could be valuable in neuropharmacological research. It might serve as a lead compound for the development of new drugs targeting neurological disorders such as depression, anxiety, or schizophrenia .

Antimicrobial Activity

The compound’s similarity to quinolones, which are potent antimicrobial agents, suggests it could be explored for its antimicrobial properties. Modifications to the core structure could lead to the discovery of new antimicrobial agents with a broad spectrum of activity and mechanisms of action distinct from current drugs .

Material Science Applications

While primarily of interest in biomedical research, the unique structure of this compound, particularly the fluorophenyl group, might also find applications in material science. For example, it could be used in the synthesis of organic semiconductors or as a building block for the creation of novel polymers with specific optical or electronic properties .

Propriétés

IUPAC Name |

(3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)-(4-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2OS/c1-2-11-3-8-16-13(9-11)10-15-17(22)19(25-20(15)23-16)18(24)12-4-6-14(21)7-5-12/h4-7,10-11H,2-3,8-9,22H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMKQDWONLHKCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)C4=CC=C(C=C4)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-N-(3,4-difluorophenyl)-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B459740.png)

![3-amino-N-(4-chloro-2-fluorophenyl)-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B459742.png)

![3-amino-N-(3,4-dimethoxyphenyl)-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B459743.png)

![3-amino-N-(5-chloro-2-methylphenyl)-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B459745.png)

![3-amino-N-(4-chlorophenyl)-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B459747.png)

![3-amino-N-(5-fluoro-2-methylphenyl)-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B459748.png)

![3-amino-N-(3,5-dichlorophenyl)-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B459750.png)

![3-amino-6-(4-fluorophenyl)-N-(4-methoxybenzyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B459751.png)

![3-amino-6-(4-fluorophenyl)-N-(1-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B459753.png)

![3-amino-N-(4-bromophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B459754.png)

![3-amino-N-(2,5-dichlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B459757.png)

![3-amino-N-(2-bromo-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B459758.png)

![3-amino-N-(2,4-dichlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B459759.png)